molecular formula C24H20O6 B13034098 Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate CAS No. 216431-30-0

Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate

Cat. No.: B13034098
CAS No.: 216431-30-0
M. Wt: 404.4 g/mol
InChI Key: LVNVIDBDXKIADL-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 4-methoxyphenyl groups attached to a 2-ethenylbenzene-1,4-dicarboxylate core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-ethenylbenzene-1,4-dicarboxylic acid.

    Esterification: The 4-methoxyphenol undergoes esterification with 2-ethenylbenzene-1,4-dicarboxylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of the ethenyl group to an ethyl group.

    Substitution: Introduction of halogen or nitro groups on the phenyl rings.

Scientific Research Applications

Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: this compound, this compound, and this compound.

    Uniqueness: The presence of the 4-methoxyphenyl groups and the ethenylbenzene core provides unique electronic and steric properties, making it distinct from other compounds with similar structures.

Properties

CAS No.

216431-30-0

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C24H20O6/c1-4-16-15-17(23(25)29-20-10-6-18(27-2)7-11-20)5-14-22(16)24(26)30-21-12-8-19(28-3)9-13-21/h4-15H,1H2,2-3H3

InChI Key

LVNVIDBDXKIADL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)OC)C=C

Related CAS

216431-31-1

Origin of Product

United States

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